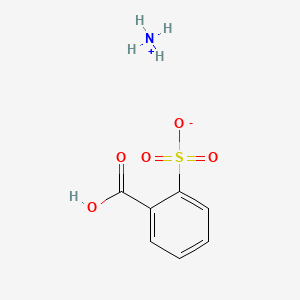

o-Sulfobenzoic acid, ammonium salt

Descripción general

Descripción

o-Sulfobenzoic acid, ammonium salt is an organic compound with the chemical formula C7H9NO5S. It is a white to almost white crystalline powder or solid that is highly soluble in water. This compound is commonly used in organic synthesis as a catalyst, buffer, and acidic catalyst. It plays a significant role in various organic reactions, including esterification, etherification, and amidation, helping to accelerate reaction rates and improve yields .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

o-Sulfobenzoic acid, ammonium salt can be synthesized through the hydrolysis of saccharin with concentrated hydrochloric acid. The process involves dissolving o-sulfobenzoic imide (saccharin) in distilled water and hydrochloric acid, followed by boiling the mixture until a clear solution is obtained. The solution is then cooled to allow the crystals to separate, which are collected and dried .

Industrial Production Methods

In industrial settings, the preparation of this compound typically involves mixing p-toluenesulfonic acid with ammonia water, followed by reaction, crystallization, and drying steps. This method ensures a high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

o-Sulfobenzoic acid, ammonium salt undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different sulfonic acid derivatives.

Reduction: Reduction reactions can convert it into corresponding sulfonamide compounds.

Substitution: It participates in substitution reactions, where the sulfonic acid group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in reactions with this compound include thionyl chloride, phosphorus pentachloride, and acetyl chloride. These reagents facilitate the formation of sulfonic acid derivatives and other related compounds under controlled conditions .

Major Products Formed

The major products formed from reactions involving this compound include sulfonic acid derivatives, sulfonamides, and other substituted benzoic acid compounds. These products have various applications in organic synthesis and industrial processes .

Aplicaciones Científicas De Investigación

o-Sulfobenzoic acid, ammonium salt has a wide range of scientific research applications, including:

Chemistry: It is used as a catalyst and reagent in organic synthesis, facilitating various chemical reactions.

Biology: It serves as a buffer and catalyst in biochemical reactions, aiding in the study of enzyme kinetics and protein interactions.

Medicine: It is utilized in the synthesis of pharmaceutical intermediates and active ingredients.

Industry: It is employed in the production of dyes, pigments, and other industrial chemicals

Mecanismo De Acción

The mechanism of action of o-sulfobenzoic acid, ammonium salt involves its ability to act as a strong acid catalyst. It facilitates the formation of intermediate compounds by providing a proton source, which accelerates the reaction rate. The compound’s sulfonic acid group interacts with various molecular targets and pathways, enhancing the efficiency of chemical reactions .

Comparación Con Compuestos Similares

Similar Compounds

- 4-Sulfobenzoic acid monopotassium salt

- 2-Sulfobenzoic acid cyclic anhydride

- p-Toluenesulfonic acid ammonium salt

Uniqueness

o-Sulfobenzoic acid, ammonium salt is unique due to its high solubility in water and its effectiveness as a catalyst in a wide range of organic reactions. Its ability to accelerate reaction rates and improve yields makes it a valuable compound in both research and industrial applications .

Actividad Biológica

o-Sulfobenzoic acid, ammonium salt (CAS No. 6939-89-5), is a sulfonated aromatic compound with potential applications in various fields, including organic synthesis, pharmaceuticals, and biochemistry. This article explores its biological activity, synthesis methods, and relevant case studies.

- Molecular Formula : C₇H₉NO₅S

- Molecular Weight : 219.218 g/mol

- Structure : The compound features a sulfonic acid group (SO₃H) attached to a benzene ring at the ortho position, contributing to its polar nature and solubility in water and alcohols while being insoluble in ether .

The biological activity of this compound is primarily attributed to its acidic properties and the presence of the sulfonic acid group. These characteristics enable it to:

- Act as a proton donor , influencing pH levels in biochemical systems.

- Serve as a reactive site for further functionalization, potentially leading to biologically active derivatives .

Biological Applications

- Buffering Agent : Due to its acidic nature, o-sulfobenzoic acid can maintain specific pH ranges in biochemical experiments.

- Synthesis Intermediate : It is utilized in synthesizing more complex organic molecules and derivatives that may exhibit enhanced biological activities.

Antimicrobial Activity

Recent studies have indicated that derivatives of o-sulfobenzoic acid exhibit significant antimicrobial properties. For instance, research demonstrated that certain quaternized derivatives showed enhanced antimicrobial activity compared to their unsubstituted counterparts . This suggests that modifications to the o-sulfobenzoic structure could lead to compounds with improved efficacy against various pathogens.

Case Studies

- Synthesis of Antibacterial Agents : A study focused on synthesizing water-soluble derivatives of o-sulfobenzoic acid for enhanced antibacterial activity. The results indicated that specific structural modifications led to compounds with superior antimicrobial properties compared to traditional agents .

- Biogenic Interactions : Investigations into the interactions of biogenic sulfur compounds, including o-sulfobenzoic acid, with microbial systems revealed insights into their roles in biogeochemical cycles and potential applications in environmental biotechnology .

Data Table: Comparison of Biological Activities

Propiedades

IUPAC Name |

azanium;2-carboxybenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O5S.H3N/c8-7(9)5-3-1-2-4-6(5)13(10,11)12;/h1-4H,(H,8,9)(H,10,11,12);1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJGXSCHDOCZUNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)[O-].[NH4+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid, soluble in water; [MSDSonline] | |

| Record name | Ammonium o-sulfobenzoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7960 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6939-89-5 | |

| Record name | Benzoic acid, 2-sulfo-, ammonium salt (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6939-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-sulfo-, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium hydrogen 2-sulphobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.343 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ammonium 2-sulfobenzoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YDE5SHF3ZK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.